molecular formula C12H8Cl2FNO B1518995 4-(2,5-Dichlorophenoxy)-3-fluoroaniline CAS No. 1039869-08-3

4-(2,5-Dichlorophenoxy)-3-fluoroaniline

Cat. No. B1518995
CAS RN: 1039869-08-3
M. Wt: 272.1 g/mol
InChI Key: JHQYMVKFYOBJHJ-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenoxy)-3-fluoroaniline, also known as DCF-3-FA, is an organic compound with a wide range of applications in scientific research. This compound is utilized in various biochemical and physiological experiments and has been studied extensively for its potential applications in the medical and pharmaceutical industries. DCF-3-FA has been found to be an effective inhibitor of several enzymes, and its mechanism of action has been studied in detail.

Scientific Research Applications

Environmental Science: Adsorption Studies

4-(2,5-Dichlorophenoxy)-3-fluoroaniline: has potential applications in environmental science, particularly in adsorption studies for pollutant removal. Its structural properties, such as the presence of halogenated phenoxy groups, make it a candidate for examining adsorption capacities and kinetics on activated carbon . This can help in understanding the removal mechanisms of similar organic pollutants from water and sewage.

Medicine: Drug Development

In the medical field, derivatives of dichlorophenoxy compounds have been explored for their therapeutic potential. While specific studies on 4-(2,5-Dichlorophenoxy)-3-fluoroaniline in medicine are not readily available, related compounds have been used in drug formulations and development . Research in this area could lead to new treatments or diagnostic tools.

Agricultural Research: Pesticide Analysis

The compound’s structure suggests it could be useful in the synthesis of pesticides. Research in agricultural science may involve studying its effects on plant physiology and pest control. The dichlorophenoxy group is commonly found in herbicides, indicating that 4-(2,5-Dichlorophenoxy)-3-fluoroaniline could be a precursor or an active ingredient in new agricultural chemicals .

Industrial Applications: Chemical Synthesis

Industrially, 4-(2,5-Dichlorophenoxy)-3-fluoroaniline could be involved in the synthesis of complex organic molecules. Its reactivity due to the fluorine atom and the dichlorophenoxy group makes it a valuable building block in creating new materials or chemical products.

Analytical Chemistry: Chromatography and Spectroscopy

This compound can be used in analytical chemistry for method development in chromatography and spectroscopy. Its unique structure allows for studies on its interaction with different stationary phases or its spectroscopic properties, which can be applied to the analysis of similar compounds .

Material Science: Polymer Research

In material science, 4-(2,5-Dichlorophenoxy)-3-fluoroaniline could be investigated for its role in polymer synthesis. The presence of functional groups capable of forming strong bonds may lead to the development of new polymers with enhanced properties for various applications .

properties

IUPAC Name

4-(2,5-dichlorophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO/c13-7-1-3-9(14)12(5-7)17-11-4-2-8(16)6-10(11)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQYMVKFYOBJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorophenoxy)-3-fluoroaniline

Synthesis routes and methods

Procedure details

A mixture of 1-(2,5-dichloro-phenoxy)-2-fluoro-4-nitro-benzene (0.5 g, 1.7 mmol) and tin chloride (1.57 g, 8.3 mmol) in 30 ml of anhydrous ethanol was heated to 70° C. under argon and stirred for 4 hours. The solution was allowed to cool and then poured into ice. The solution was made slightly basic (pH 7-8) by addition of saturated aqueous sodium bicarbonate solution, then extracted with ethyl acetate. The organic phase was thoroughly washed with brine and dried treated with anhydrous sodium sulfate. Evaporation of the solvent left a yellow oily product which was used for the next step without further purification.
Name
1-(2,5-dichloro-phenoxy)-2-fluoro-4-nitro-benzene
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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